molecular formula C18H17N5O2 B2404040 N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2176201-69-5

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

カタログ番号 B2404040
CAS番号: 2176201-69-5
分子量: 335.367
InChIキー: DLBQGYAORYTPNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been shown to be effective in the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用機序

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exerts its therapeutic effects by selectively inhibiting JAK3, which is a key mediator of cytokine signaling. By blocking JAK3, this compound reduces the production of pro-inflammatory cytokines, such as IL-2, IL-4, and IL-21, which are implicated in the pathogenesis of autoimmune diseases. This compound also inhibits the activation of T cells and B cells, which are important components of the immune system.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In animal models, this compound reduces joint inflammation and destruction, as well as improves bone metabolism. In humans, this compound reduces the levels of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, and improves clinical symptoms of rheumatoid arthritis, such as joint pain and swelling. This compound also improves physical function and quality of life in patients with rheumatoid arthritis.

実験室実験の利点と制限

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several advantages for lab experiments, including its high selectivity for JAK3, its potent inhibitory activity, and its well-characterized pharmacokinetic and pharmacodynamic properties. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into account when designing experiments using this compound.

将来の方向性

There are several future directions for the research and development of N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One direction is to explore the potential of this compound in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to investigate the long-term safety and efficacy of this compound in clinical trials. Additionally, there is a need to develop more potent and selective JAK3 inhibitors that can overcome the limitations of this compound.

合成法

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be synthesized by a series of chemical reactions starting from commercially available starting materials. The synthesis involves the condensation of 6-cyclopropylpyrimidine-4-carbaldehyde with 4-oxoquinazoline-3-acetic acid, followed by a series of functional group transformations and purifications. The final product is obtained as a white crystalline solid with a purity of more than 99%.

科学的研究の応用

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied in preclinical and clinical trials for its therapeutic potential in various autoimmune diseases. In animal models of rheumatoid arthritis, this compound has been shown to reduce joint inflammation and destruction, as well as improve clinical symptoms. In clinical trials, this compound has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, as well as improving physical function and quality of life. This compound has also been studied in psoriasis, inflammatory bowel disease, and other autoimmune diseases, with promising results.

特性

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17(19-8-13-7-16(12-5-6-12)21-10-20-13)9-23-11-22-15-4-2-1-3-14(15)18(23)25/h1-4,7,10-12H,5-6,8-9H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBQGYAORYTPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。